molecular formula C13H25NO3 B13243749 tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate

tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate

Cat. No.: B13243749
M. Wt: 243.34 g/mol
InChI Key: NAHGTYFHQIBUAJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate (CAS: 2060052-75-5) is a pyrrolidine-based compound featuring a tert-butyl carboxylate group and a propan-2-yloxymethyl substituent. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 243.34 g/mol .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 2-(propan-2-yloxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H25NO3/c1-10(2)16-9-13(7-6-8-14-13)11(15)17-12(3,4)5/h10,14H,6-9H2,1-5H3

InChI Key

NAHGTYFHQIBUAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCCN1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (2R)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-pyrrolidine-2-carboxylate

  • Structure : A chiral pyrrolidine derivative with a cyclopentyl-tert-butylcarbamoyl substituent.
  • Molecular Weight : 319.20 g/mol (as [M+Na]⁺) .
  • Key Differences :
    • Replaces the propan-2-yloxymethyl group with a carbamoyl-cyclopentyl moiety.
    • Exhibits defined stereochemistry ([α]D = +15.2° in CHCl₃), unlike the target compound, whose stereochemical data is unspecified.
  • Synthesis: Derived from L-proline, cyclopentanone, and tert-butyl isocyanide, yielding 55% via flash chromatography .

tert-Butyl 2-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl)-pyrrolidine-1-carboxylate (25)

  • Structure : Contains a boronic ester substituent (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • Molecular Weight : 340.27 g/mol .
  • Key Differences: Boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s inert ether group.
  • Synthesis : Photoredox-mediated decarboxylative radical addition (68% yield) under visible light .

Pyridine-Containing Analogs ()

  • Example 1 : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
    • Structure : Integrates a bromopyridine ring and dimethoxymethyl group.
    • Key Differences :
  • Aromatic pyridine moiety introduces π-π interactions and electronic effects absent in the target compound.
  • Bromine atom enhances reactivity in cross-coupling reactions.
  • Example 2 : 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
    • Structure : Features a silyl-protected hydroxymethyl group.
    • Key Differences :
  • Silicon-based protecting group alters solubility and deprotection strategies compared to the target’s stable ether linkage.

Stereochemically Defined Analogs ()

  • Compound : tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate
  • Molecular Weight : 392 g/mol ([M+H]⁺, HRMS) .
  • Key Differences :
    • Methyl substituents on the pyrrolidine ring and pyridinyloxy group create distinct steric and electronic profiles.
    • Explicit (2R,5S) stereochemistry is critical for applications requiring enantioselectivity.

Functional Group Variations (–10)

  • tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate (): Structure: Amino-propyl substituent introduces basicity (MW = 228.33 g/mol). Applications: Potential for further functionalization via amine reactions .
  • tert-Butyl (R)-3-(2-cyano-4-boronatophenoxy)pyrrolidine-1-carboxylate (): Structure: Combines cyano and boronate groups for dual reactivity. Applications: Suitable for sequential cross-coupling and nitrile transformations .

Comparative Analysis Table

Compound Name Key Substituent Molecular Weight (g/mol) Stereochemistry Synthesis Method Applications/Reactivity
tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate (Target) Propan-2-yloxymethyl 243.34 Unspecified Not detailed Stability-focused synthesis
Methyl (2R)-1-(tert-butylcarbamoyl-cyclopentyl)-pyrrolidine-2-carboxylate Carbamoyl-cyclopentyl 319.20 (2R) L-proline-based synthesis Chiral intermediates
tert-Butyl 2-(boronated-propan-2-yl)-pyrrolidine-1-carboxylate Boronic ester 340.27 53:47 ratio Photoredox decarboxylation Suzuki couplings
Pyridine derivatives Bromopyridine/silyl groups ~350–400 Varies Multi-step organic synthesis Cross-coupling/drug intermediates
tert-Butyl (2R,5S)-2-methyl-5-(pyridinyloxy-methyl)pyrrolidine-1-carboxylate Pyridinyloxy, methyl 392 (2R,5S) SNAr reactions Enantioselective catalysis

Research Findings and Implications

  • Stereochemical Control : Analogs with defined stereocenters (e.g., ) highlight the importance of chiral purity in pharmaceutical applications, whereas the target compound’s unspecified stereochemistry may limit its use in enantioselective processes.
  • Reactivity : Boronate-containing analogs () offer unique reactivity for cross-coupling, while the target’s ether group prioritizes stability.
  • Synthetic Accessibility : Photoredox methods () and proline-based routes () demonstrate divergent strategies for pyrrolidine functionalization.

Biological Activity

tert-Butyl 2-[(propan-2-yloxy)methyl]pyrrolidine-2-carboxylate (CAS Number: 2060052-75-5) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a pyrrolidine ring and a tert-butyl ester, suggests various pharmacological applications, particularly in antiviral and antibacterial domains.

The molecular formula of this compound is C₁₃H₂₅NO₃, with a molecular weight of 243.34 g/mol. The compound's structural features include:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Carboxylate group : Implicated in various biological interactions.
  • tert-butyl group : Enhances lipophilicity, potentially improving membrane permeability.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, studies have shown that certain pyrrolidine derivatives can inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .

Case Study: Antiviral Efficacy

In a study focusing on pyrrolidine derivatives, it was found that modifications at the pyrrolidine nitrogen significantly influenced antiviral potency. Compounds with bulky groups like tert-butyl exhibited enhanced activity against viruses such as HIV and HCV due to improved binding affinities to viral receptors .

Antibacterial Activity

The antibacterial effects of pyrrolidine derivatives are well-documented, particularly against resistant strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Case Study: Antibacterial Mechanism

A comparative analysis of various pyrrolidine derivatives revealed that those with carboxylate functionalities, similar to this compound, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to penetrate bacterial membranes efficiently, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureInfluence on Activity
Pyrrolidine ringEssential for receptor binding
Carboxylate groupIncreases solubility and interaction with biological targets
tert-butyl groupEnhances lipophilicity and membrane permeability

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